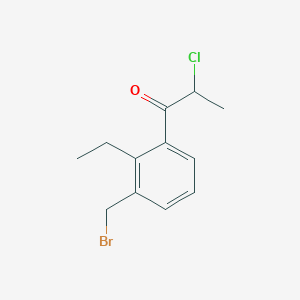
1-(3-(Bromomethyl)-2-ethylphenyl)-2-chloropropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Bromomethyl)-2-ethylphenyl)-2-chloropropan-1-one is an organic compound that features a bromomethyl group, an ethyl group, and a chloropropanone group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Bromomethyl)-2-ethylphenyl)-2-chloropropan-1-one typically involves the bromination of a suitable precursor, followed by chlorination. One common method involves the bromination of 2-ethylbenzyl alcohol using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The resulting bromomethyl derivative is then subjected to chlorination using thionyl chloride (SOCl2) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-(Bromomethyl)-2-ethylphenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and other substituted derivatives.
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols.
Aplicaciones Científicas De Investigación
1-(3-(Bromomethyl)-2-ethylphenyl)-2-chloropropan-1-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the preparation of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1-(3-(Bromomethyl)-2-ethylphenyl)-2-chloropropan-1-one involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition of enzyme activity or modification of protein function. The chloropropanone group can also participate in electrophilic reactions, further contributing to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-Bromomethylphenyl)-2-chloropropan-1-one
- 1-(2-Ethylphenyl)-2-chloropropan-1-one
- 1-(3-(Bromomethyl)-2-methylphenyl)-2-chloropropan-1-one
Uniqueness
1-(3-(Bromomethyl)-2-ethylphenyl)-2-chloropropan-1-one is unique due to the presence of both bromomethyl and chloropropanone groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in research and industry .
Propiedades
Fórmula molecular |
C12H14BrClO |
|---|---|
Peso molecular |
289.59 g/mol |
Nombre IUPAC |
1-[3-(bromomethyl)-2-ethylphenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C12H14BrClO/c1-3-10-9(7-13)5-4-6-11(10)12(15)8(2)14/h4-6,8H,3,7H2,1-2H3 |
Clave InChI |
RPZCMVNHPWDIGR-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC=C1C(=O)C(C)Cl)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















